1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea
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Overview
Description
1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group and a 4-methylbenzenesulfonyl group attached to a urea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea typically involves the reaction of cyclohexyl isocyanate with 4-methylbenzenesulfonyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and various substituted ureas.
Scientific Research Applications
1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-{2-[(cyclohexylcarbamoyl)amino]phenyl}urea: This compound shares a similar urea backbone but differs in the substituents attached to the urea group.
1-[(Cyclohexylcarbamoyl)amino]-1-oxo-2-propanyl (4-chloro-3-methylphenoxy)acetate: This compound has a similar cyclohexylcarbamoyl group but includes different functional groups.
Uniqueness
1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-11-7-9-13(10-8-11)24(22,23)19-15(21)18-17-14(20)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWICGAGPMUOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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